molecular formula C15H15NO3 B1463005 2-(2,3-Dimethoxybenzoyl)-3-methylpyridine CAS No. 1187165-95-2

2-(2,3-Dimethoxybenzoyl)-3-methylpyridine

Cat. No.: B1463005
CAS No.: 1187165-95-2
M. Wt: 257.28 g/mol
InChI Key: SAWYDBZOOCZRKZ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxybenzoyl)-3-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a benzoyl group attached to a pyridine ring, with two methoxy groups at the 2 and 3 positions of the benzoyl ring and a methyl group at the 3 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxybenzoyl)-3-methylpyridine typically involves the reaction of 2,3-dimethoxybenzoic acid with 3-methylpyridine in the presence of a suitable coupling agent. One common method involves the use of 2,3-dimethoxybenzoyl chloride, which is prepared by reacting 2,3-dimethoxybenzoic acid with thionyl chloride. The resulting 2,3-dimethoxybenzoyl chloride is then reacted with 3-methylpyridine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxybenzoyl)-3-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzoylpyridines with various functional groups.

Scientific Research Applications

2-(2,3-Dimethoxybenzoyl)-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxybenzoyl)-3-methylpyridine is not fully understood. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions, while its antibacterial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Similar structure but with an amide group instead of a pyridine ring.

    3-Methyl-2,3-dimethoxybenzamide: Similar structure but with an amide group and a methyl group on the benzene ring.

    2,3-Dimethoxybenzoic acid: Precursor to 2-(2,3-Dimethoxybenzoyl)-3-methylpyridine, lacks the pyridine ring.

Uniqueness

This compound is unique due to the presence of both a benzoyl group and a pyridine ring, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to its analogs.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-5-9-16-13(10)14(17)11-7-4-8-12(18-2)15(11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWYDBZOOCZRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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